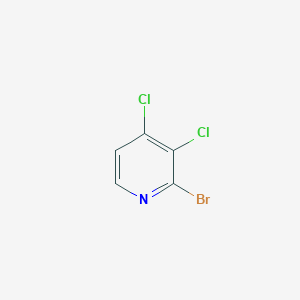

2-Bromo-3,4-dichloropyridine

Übersicht

Beschreibung

2-Bromo-3,4-dichloropyridine is a chemical compound with the molecular formula C5H2BrCl2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a molecular weight of 226.89 .

Synthesis Analysis

The synthesis of 2-Bromo-3,4-dichloropyridine and similar compounds often involves the use of organolithium reagents . For instance, the Suzuki–Miyaura cross-coupling reaction of heteroaryl polyhalides with aryl boronates is a common approach . This method is widely used due to the wide range of methods available for the preparation of both reaction partners, the versatility and functional group compatibility of these methods, and the general stability, low toxicity, ease of handling, and commercial availability of the reaction partners .Molecular Structure Analysis

The molecular structure of 2-Bromo-3,4-dichloropyridine can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory . These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) of the compound . The time-dependent DFT approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-3,4-dichloropyridine often involve site-selective Suzuki–Miyaura coupling of heteroaryl halides . The site-selectivity of these reactions is influenced by factors such as the intrinsic polarities of the ring carbons .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3,4-dichloropyridine can be analyzed using various methods. For instance, the UV-visible spectrum of the compound can be calculated in the gas phase and for different solvents using the time-dependent DFT approach . The thermodynamic functions of the compound can also be reported using spectroscopic data .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Spectral Analysis

“2-Bromo-3,4-dichloropyridine” can be used in the theoretical investigation of molecular structures . The molecular structures of the compound can be optimized using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . The Molecular Electrostatic Potential (MEP) of the compound can be computed using the B3LYP/6-311++G(d,p) level of theory . This allows for the study of the distribution of electrons and the reactive sites on the surface of the molecule .

Molecular Docking and Physicochemical Studies

This compound can also be used in molecular docking and physicochemical studies . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap . This can also be used to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .

Synthesis of Fluorinated Pyridines

“2-Bromo-3,4-dichloropyridine” can react with other compounds to form fluoropyridines . For example, 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Wirkmechanismus

Target of Action

Similar compounds are often used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds via the reaction of organoboron compounds with organic halides .

Mode of Action

The mode of action of 2-Bromo-3,4-dichloropyridine likely involves its participation in chemical reactions as a halogenated pyridine. In Suzuki–Miyaura coupling reactions, for example, the bromine and chlorine atoms on the pyridine ring could potentially be displaced by organoboron reagents, leading to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 2-Bromo-3,4-dichloropyridine can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst .

Safety and Hazards

Zukünftige Richtungen

Future research on 2-Bromo-3,4-dichloropyridine could focus on further understanding its reactivity patterns and exploring its potential applications in various fields. For instance, the alternative metalation of 2,5-dichloropyridine at the 4- or 6-position and of 3,4-dichloropyridine at the 2- or 5-position could be investigated .

Eigenschaften

IUPAC Name |

2-bromo-3,4-dichloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-5-4(8)3(7)1-2-9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLWOYZFLSMHMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,4-dichloropyridine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2712795.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butyl}propanamide](/img/structure/B2712803.png)

![N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712804.png)

![N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2712805.png)

![methyl 2-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2712809.png)